Acediasulfone Sodium
CAS No.: 127-60-6
Cat. No.: VC21026266
Molecular Formula: C14H13N2NaO4S
Molecular Weight: 328.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127-60-6 |
|---|---|
| Molecular Formula | C14H13N2NaO4S |
| Molecular Weight | 328.32 g/mol |
| IUPAC Name | sodium;2-[4-(4-aminophenyl)sulfonylanilino]acetate |
| Standard InChI | InChI=1S/C14H14N2O4S.Na/c15-10-1-5-12(6-2-10)21(19,20)13-7-3-11(4-8-13)16-9-14(17)18;/h1-8,16H,9,15H2,(H,17,18);/q;+1/p-1 |
| Standard InChI Key | GPNYXGDUKNYCNI-UHFFFAOYSA-M |
| Isomeric SMILES | C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCC(=O)[O-].[Na+] |
| SMILES | C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCC(=O)[O-].[Na+] |
| Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCC(=O)[O-].[Na+] |
Introduction
Chemical Identification and Structural Properties
Molecular Structure and Basic Identification
Acediasulfone Sodium is identified by the molecular formula C14H13N2NaO4S with a calculated molecular weight of 328.32 g/mol . Its structure contains a diphenyl sulfone backbone with an amino group on one phenyl ring and a sodium carboxymethylamino group on the other. The compound is formally known as sodium;2-[4-(4-aminophenyl)sulfonylanilino]acetate according to IUPAC nomenclature . It carries the CAS Registry Number 127-60-6, which serves as a unique identifier in chemical databases and literature .
The compound's basic structure incorporates a sulfone bridge connecting two phenyl rings, with distinct functional groups providing its pharmacological properties. The 2D chemical structure reveals the critical arrangement of these functional groups, which influence both its physical properties and biological activity .
Identifiers and Nomenclature
Acediasulfone Sodium is recognized by multiple synonyms in scientific and medical literature. These alternative names facilitate consistent identification across different databases and publications. The compound's InChI (International Chemical Identifier) is:
InChI=1S/C14H14N2O4S.Na/c15-10-1-5-12(6-2-10)21(19,20)13-7-3-11(4-8-13)16-9-14(17)18;/h1-8,16H,9,15H2,(H,17,18);/q;+1/p-1
The corresponding InChIKey, which serves as a condensed digital representation of the structure, is GPNYXGDUKNYCNI-UHFFFAOYSA-M . These standardized identifiers are crucial for unambiguous identification in chemical databases and literature.
Common Synonyms and Alternative Designations
Table 1: Common Synonyms for Acediasulfone Sodium
| Synonym | Language/Designation |
|---|---|
| Acediasulfone Sodium | International Nonproprietary Name (INN) |
| Acediasulfone sodique | French INN |
| Acediasulfonum natricum | Latin INN |
| Acediasulfone sodica | Spanish INN |
| Acediasulphone sodium | Alternative spelling |
| Dermac jabon | Trade name |
| N-p-Sulfanilylphenylglycine sodium | Alternative chemical name |
| Sodium;2-[4-(4-aminophenyl)sulfonylanilino]acetate | IUPAC name |
These various designations reflect the compound's international recognition and use in different linguistic and regulatory contexts .
Physical and Chemical Properties
Physical Characteristics
Acediasulfone Sodium typically appears as crystalline material. The parent compound, acediasulfone, has a melting point of 194°C, though the sodium salt form may exhibit different thermal properties . The compound demonstrates solubility in methanol, dilute sodium hydroxide, and acetone, which influences its pharmaceutical formulation and bioavailability .
Structural Relationships
Acediasulfone Sodium is the sodium salt of acediasulfone (N-[4-[(4-Aminophenyl)sulfonyl]phenyl]glycine), which has a molecular weight of 306.34 g/mol . Understanding this parent-derivative relationship is important for comprehending the compound's pharmacological properties:
Table 2: Comparison of Acediasulfone and Its Sodium Salt
| Property | Acediasulfone | Acediasulfone Sodium |
|---|---|---|
| Molecular Formula | C14H14N2O4S | C14H13N2NaO4S |
| Molecular Weight | 306.337 g/mol | 328.32 g/mol |
| CAS Number | 80-03-5 | 127-60-6 |
| Functional Group | Carboxylic acid | Carboxylate sodium salt |
| Solubility | Less water-soluble | Enhanced water solubility |
This comparison highlights how salt formation enhances pharmaceutical properties such as solubility and bioavailability while maintaining the core pharmacophore .
Synthesis and Manufacturing
Chemical Synthesis Pathway
The manufacturing process of Acediasulfone Sodium involves multiple chemical reactions starting from 4,4'-diaminodiphenyl sulfone. A detailed synthesis pathway has been documented as follows:
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24.8 g of 4,4'-diaminodiphenyl sulfone is combined with 150 g of methyl chloroacetate and 150 ml of ethanol.
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This mixture is refluxed for 24 hours.
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The alcohol and excess methyl chloroacetate are removed by distillation under reduced pressure on a steam bath.
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The resulting residue consists of the hydrochloride salt of 4-amino-4'-(carbomethoxymethylamino)diphenyl sulfone.
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This hydrochloride salt is then mixed with an alcoholic solution containing 2.5 g lithium hydroxide and refluxed for 4 hours.
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Most of the alcohol is removed by distillation.
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The residual lithium salt of 4-amino-4'-(carboxymethylamino)diphenyl sulfone is dissolved in water.
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The solution is filtered, and dilute HCl is added until precipitation is complete.
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The precipitated 4-amino-4'-(carboxymethylamino)diphenyl sulfone (acediasulfone) is collected and dried .
Salt Formation
The final step in manufacturing Acediasulfone Sodium involves converting the free acid form to its sodium salt:
The sodium salt is prepared by dissolving the free acid (acediasulfone) in an aqueous solution containing one equivalent of sodium hydroxide, followed by evaporation of the solution to dryness under vacuum conditions . This process yields the pharmaceutical-grade Acediasulfone Sodium used in clinical applications.
Historical Development
Pharmacological Properties
Mechanism of Action
Acediasulfone Sodium functions as a prodrug of dapsone (4,4'-diaminodiphenyl sulfone), which is a well-established antimicrobial agent . As a prodrug, acediasulfone undergoes metabolic conversion in the body to release the active dapsone molecule. Dapsone's primary mechanism of action involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in susceptible microorganisms, particularly Mycobacterium leprae, the causative agent of leprosy .
The advantage of using Acediasulfone Sodium as a prodrug lies in its modified pharmacokinetic profile compared to dapsone, potentially providing more sustained therapeutic effects and improved tolerability .
Therapeutic Classification
Acediasulfone is classified pharmacologically as:
Its primary therapeutic applications stem from these pharmacological classifications, with its most established use being in the treatment of mycobacterial infections, particularly leprosy .
Medical Applications and Clinical Use
Treatment of Leprosy
The primary established medical application of Acediasulfone Sodium is in the treatment of leprosy (Hansen's disease), a chronic infectious disease caused by Mycobacterium leprae . As a prodrug of dapsone, it provides sustained antimicrobial activity against the causative pathogen.
Leprosy treatment typically requires long-term antimicrobial therapy, and the extended-release characteristics of Acediasulfone Sodium may offer advantages in treatment adherence and efficacy. The compound's role in multidrug therapy regimens for leprosy management has contributed to global efforts to control and eliminate this historically significant disease.
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